![molecular formula C18H18ClFN2O2 B2983582 (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380034-96-6](/img/structure/B2983582.png)
(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone, also known as CFPM, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidine derivatives and is known to exhibit high binding affinity towards certain receptors in the central nervous system.
Mechanism Of Action
The exact mechanism of action of (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is not fully understood. However, it is believed to act as a modulator of certain receptors in the central nervous system, including the dopamine D2 receptor and the sigma-1 receptor. (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to increase the release of dopamine in certain areas of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in certain areas of the brain, which may contribute to its therapeutic effects. (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been shown to exhibit antipsychotic and anxiolytic effects in animal models. Additionally, (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to exhibit neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been extensively studied, with a large body of research available on its properties and potential therapeutic applications. However, there are also limitations to the use of (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, more research is needed to fully understand its potential therapeutic applications and any potential side effects.
Future Directions
There are several future directions for research on (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to exhibit neuroprotective effects, and further research could explore its potential as a therapeutic agent in these diseases. Additionally, more research is needed to fully understand the mechanism of action of (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone and its potential therapeutic applications in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3-(pyridin-4-yloxymethyl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then oxidized to yield the final product. The synthesis of (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been optimized to ensure high yields and purity.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit high binding affinity towards certain receptors in the central nervous system, including the dopamine D2 receptor and the sigma-1 receptor. (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-15-8-14(9-16(20)10-15)18(23)22-7-1-2-13(11-22)12-24-17-3-5-21-6-4-17/h3-6,8-10,13H,1-2,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINPKZAHGWHIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)Cl)F)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-3-yl]methoxy}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

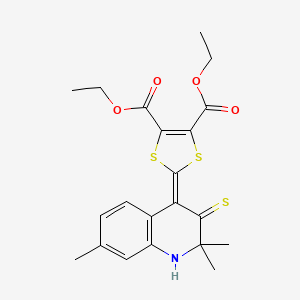
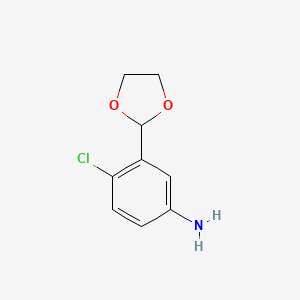
![2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B2983504.png)
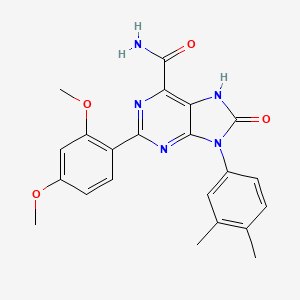
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2983507.png)
![Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride](/img/structure/B2983510.png)

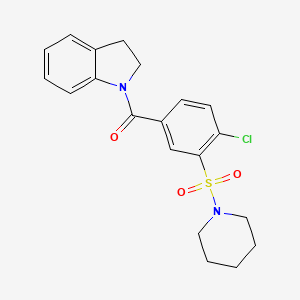
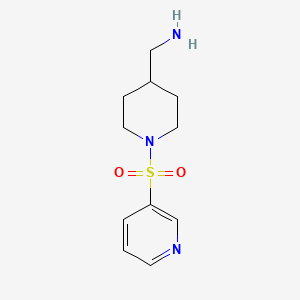
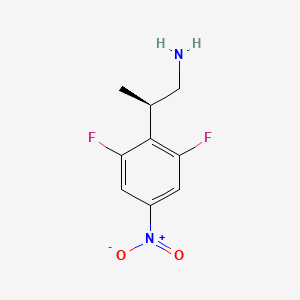
amino}propanoic acid](/img/structure/B2983518.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide](/img/structure/B2983520.png)
![Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2983521.png)